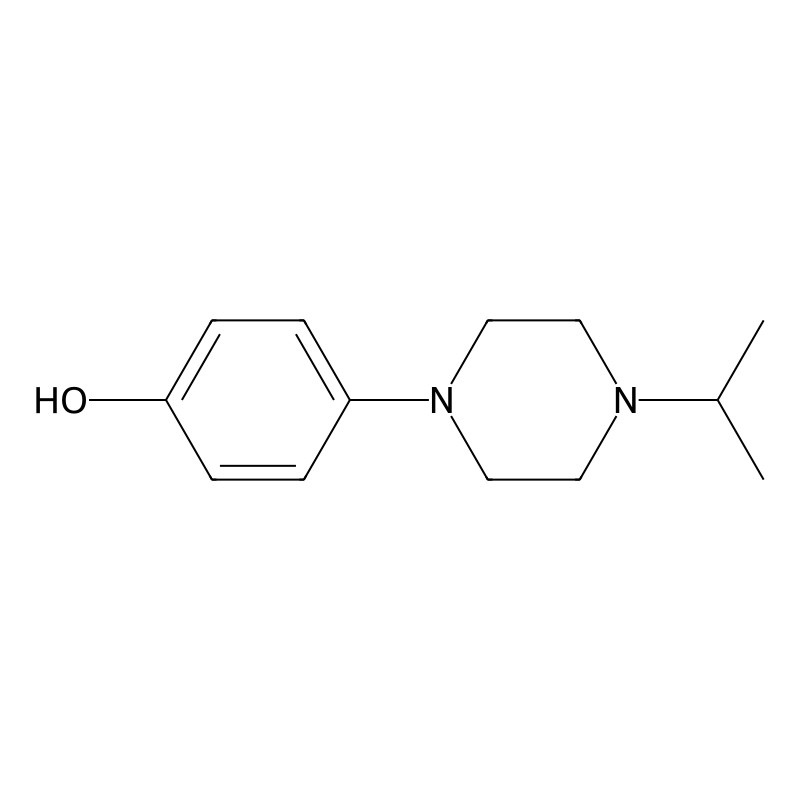1-Isopropyl-4-(4-hydroxyphenyl)piperazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis:
Biological Activity:
Research suggests that 1-Isopropyl-4-(4-hydroxyphenyl)piperazine possesses various biological activities, including:
- Antifungal activity: Studies have shown that this compound exhibits antifungal activity against certain fungal strains, including Candida albicans and Trichophyton mentagrophytes. However, further research is needed to determine its potency and potential mechanisms of action.
- Antioxidant activity: 1-Isopropyl-4-(4-hydroxyphenyl)piperazine has been shown to exhibit antioxidant properties in cell-based assays.
- Serotonin receptor modulation: Some studies indicate that this compound may interact with serotonin receptors, but the specific nature and extent of this interaction require further investigation [].
Current Research and Applications:
Currently, 1-Isopropyl-4-(4-hydroxyphenyl)piperazine is primarily used as a chemical intermediate in the synthesis of other compounds, particularly terconazole, a broad-spectrum antifungal medication [].
Limitations and Future Directions:
Research on the specific biological activities and potential applications of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine is limited. Further investigation is necessary to:
- Elucidate its mechanisms of action in various biological systems.
- Evaluate its potential efficacy and safety in relevant disease models.
- Explore its potential for further development as a therapeutic agent or for other research purposes.
1-Isopropyl-4-(4-hydroxyphenyl)piperazine is an organic compound with the molecular formula C₁₃H₂₀N₂O. It features a piperazine ring substituted with an isopropyl group and a para-hydroxyphenyl group. This compound appears as a white solid powder and has a melting point of approximately 274.4 °C and a boiling point around 364.8 °C . Its structure allows for significant interactions due to the presence of both hydrophobic and hydrophilic regions, making it an interesting candidate for various chemical and biological applications.
- N-Alkylation: The nitrogen atoms in the piperazine ring can be alkylated further, allowing for the synthesis of more complex derivatives.
- Hydroxylation: The para-hydroxy group can participate in electrophilic substitution reactions, potentially forming new aromatic compounds.
- Oxidation: Under certain conditions, the isopropyl group may be oxidized to form ketones or alcohols, altering the compound's properties and reactivity.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.
1-Isopropyl-4-(4-hydroxyphenyl)piperazine has been studied for its potential biological activities, particularly in pharmacology. It may exhibit:
- Antidepressant effects: Similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine.
- Antioxidant properties: The hydroxyphenyl group may contribute to antioxidant activity, protecting cells from oxidative stress.
- Neuroprotective effects: Some studies suggest that piperazine derivatives can protect neuronal cells from damage.
The synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine typically involves:
- Starting Materials: The synthesis begins with piperazine and para-hydroxyacetophenone as key precursors.
- Reagents: Common reagents include bases such as sodium hydride or potassium carbonate for deprotonation and alkylating agents like isopropyl bromide.
- Reaction Conditions: The reaction is usually carried out under reflux conditions in a suitable solvent (e.g., ethanol or dimethylformamide) to facilitate the formation of the desired product.
The process can be optimized by adjusting reaction times, temperatures, and concentrations to maximize yield and purity .
1-Isopropyl-4-(4-hydroxyphenyl)piperazine has several applications in scientific research:
- Pharmaceutical Development: It serves as a building block for synthesizing new drug candidates targeting neurological disorders.
- Chemical Research: Its unique structure makes it valuable in studies exploring structure-activity relationships in medicinal chemistry.
- Material Science: The compound may also find applications in developing polymers or other materials due to its chemical properties.
Research into the interaction of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine with biological targets is ongoing. Initial studies suggest potential interactions with:
- Serotonin receptors: Indicating possible antidepressant effects.
- Dopamine receptors: Suggesting implications for mood regulation and reward pathways.
Further studies are needed to elucidate these interactions fully and assess their therapeutic potential .
1-Isopropyl-4-(4-hydroxyphenyl)piperazine shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-Methylpiperazine | Piperazine ring with a methyl group | Antidepressant properties |
| 4-(4-Hydroxyphenyl)piperazine | Piperazine ring with a hydroxyphenyl | Neuroprotective effects |
| 1-(3-Chlorophenyl)-piperazine | Chlorinated phenyl substitution | Antipsychotic activity |
Uniqueness of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
The unique combination of the isopropyl group and para-hydroxyphenyl moiety distinguishes 1-Isopropyl-4-(4-hydroxyphenyl)piperazine from its analogs. This specific substitution pattern may enhance its solubility and bioavailability while potentially offering unique pharmacological profiles not observed in other piperazine derivatives.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








